Rifamycin B anilide
Description
Rifamycin B anilide is a semi-synthetic derivative of the naturally occurring ansamycin antibiotic Rifamycin B (CAS 13929-35-6), which is produced by Amycolatopsis mediterranei and Salinispora arenicola . Chemical modifications, such as the introduction of an anilide group (-NH-C6H5), aim to enhance pharmacokinetic properties, target specificity, or stability. This compound is part of a broader class of rifamycins, including clinically significant derivatives like rifampicin and rifaximin, which are optimized for improved bioavailability and antibacterial efficacy .
Properties
CAS No. |
13929-39-0 |
|---|---|
Molecular Formula |
C45H54N2O13 |
Molecular Weight |
830.9 g/mol |
IUPAC Name |
[(9E,19E,21E)-27-(2-anilino-2-oxoethoxy)-2,15,17,29-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate |
InChI |
InChI=1S/C45H54N2O13/c1-22-14-13-15-23(2)44(55)47-30-20-32(57-21-33(49)46-29-16-11-10-12-17-29)34-35(40(30)53)39(52)27(6)42-36(34)43(54)45(8,60-42)58-19-18-31(56-9)24(3)41(59-28(7)48)26(5)38(51)25(4)37(22)50/h10-20,22,24-26,31,37-38,41,50-53H,21H2,1-9H3,(H,46,49)(H,47,55)/b14-13+,19-18+,23-15+ |
InChI Key |
XWUFBLUKDLTJDE-WSDNBYAVSA-N |
SMILES |
CC1C=CC=C(C(=O)NC2=CC(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)OCC(=O)NC5=CC=CC=C5)C |
Isomeric SMILES |
CC1/C=C/C=C(/C(=O)NC2=CC(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(O/C=C/C(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)OCC(=O)NC5=CC=CC=C5)\C |
Canonical SMILES |
CC1C=CC=C(C(=O)NC2=CC(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)OCC(=O)NC5=CC=CC=C5)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Rifamycin B
- Structure: Rifamycin B contains a naphthoquinone chromophore and a polyketide backbone with a C3 hydroxyl group and a C25–C28 diene chain .
- Bioactivity : Binds to the β-subunit of bacterial DNA-dependent RNA polymerase, inhibiting mRNA synthesis .
- Limitations : Low oral bioavailability due to poor absorption and rapid efflux via transporters like RifP in A. mediterranei .
Rifampicin
3-Formylrifamycin SV (CAS 13292-22-3)
Shunt Rifamycin Analogue (from S. arenicola)
- Structural Features : Oxidation at C3 and functionalization between C25–C28, as identified via NMR shifts (e.g., H3 absence at 7.37–7.63 ppm in Rifamycin B/S vs. shunt analogue) .
- Bioactivity : Enhanced intracellular accumulation due to altered transporter interactions (e.g., reduced RifQ-mediated repression in A. mediterranei) .
Rifamycin B Anilide
- Structural Modifications : Anilide group (-NH-C6H5) introduced at a reactive site (likely C3 or C25–C28 region), altering solubility and transporter interactions.
- Bioactivity : Preliminary data suggest reduced interaction with efflux pumps (e.g., P-glycoprotein inhibition absent in anilide derivatives, as seen in unrelated anilide compounds) .
- Advantages: Potential for improved stability and reduced toxicity compared to Rifamycin B .
Comparative Data Table
Mechanistic and Production Insights
- Biosynthesis Regulation : Rifamycin B export in A. mediterranei is repressed by RifQ until intracellular concentrations trigger feedback derepression . Derivatives like this compound may bypass this regulation, enhancing yield .
- Structural-Activity Relationship (SAR) : Modifications at C3 (e.g., oxidation, formylation, anilide) critically impact RNA polymerase binding and solubility. For example, the shunt analogue’s C3 oxidation correlates with altered antimicrobial potency .
- Synthetic Challenges : Anilide derivatives require precise functionalization to avoid loss of activity, as seen in other anilide compounds that lose P-gp inhibition .
Q & A
Q. What novel derivatives of this compound show promise in overcoming existing clinical limitations?
- Methodological Answer : Design semi-synthetic analogs via regioselective modification of the ansa chain (e.g., C3/C4 amidation). Evaluate derivatives for enhanced membrane permeability (Caco-2 monolayer assays) and reduced P-glycoprotein efflux. Publish synthetic protocols and spectral data to facilitate collaborative validation .
Data Presentation and Peer Review
Q. How should researchers respond to peer critiques about methodological limitations in this compound studies?
- Methodological Answer : Address reviewer concerns transparently by revising methods sections (e.g., clarifying statistical power calculations) or providing additional validation data (e.g., negative control experiments). Use track changes to highlight revisions and cite supporting literature to justify methodological choices .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
